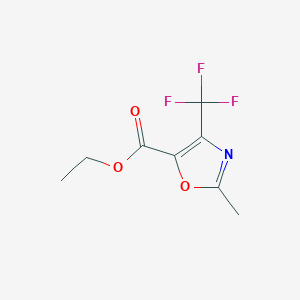

Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate

Description

Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 2, a trifluoromethyl (CF₃) group at position 4, and an ethoxycarbonyl ester at position 3. This compound is synthesized via a multi-step process starting from ethyl trifluoroacetoacetate, involving bromination and subsequent cyclization with thioacetamide . It serves as a critical intermediate in agrochemical synthesis, particularly for thiazole-based fungicides like thifluzamide . The CF₃ group enhances lipophilicity and metabolic stability, while the oxazole ring contributes to its planar geometry and electronic properties.

Properties

IUPAC Name |

ethyl 2-methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO3/c1-3-14-7(13)5-6(8(9,10)11)12-4(2)15-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGPNTCLOULSQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-amino-3-(trifluoromethyl)acrylate with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazole-5-methanol derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate is particularly notable for its potential in drug development. The following aspects highlight its pharmaceutical applications:

a. Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing various bioactive molecules. Its structural features allow for modifications that can enhance biological activity. For instance, studies have demonstrated its utility in synthesizing substituted oxazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties .

b. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. This suggests its potential as a lead compound in developing new antibiotics or antifungal agents. Specific studies have shown that certain derivatives can effectively target bacterial enzymes, indicating a promising avenue for further exploration in antibiotic resistance contexts.

Agrochemical Applications

The compound's chemical structure also positions it as a candidate for agrochemical applications:

a. Fungicides and Herbicides

This compound may be explored for use in agricultural chemicals, particularly as fungicides or herbicides. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of agrochemical formulations. Preliminary studies suggest that compounds with similar structures have shown efficacy against various plant pathogens.

Flavoring Agents

Due to its unique chemical properties, this compound might also find applications as a flavoring agent in the food industry. The aromatic characteristics imparted by the oxazole ring can contribute to flavor profiles in food products.

Case Study 1: Synthesis of Antimicrobial Oxazoles

A study conducted by researchers at the University of Tokyo demonstrated the synthesis of several oxazole derivatives from this compound. The derivatives were tested against common bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics .

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing this compound were evaluated for their effectiveness against fungal infections in crops. Results indicated a significant reduction in disease incidence compared to untreated controls, suggesting its potential as a viable fungicide.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

- Structure : Replaces the oxazole ring with a thiazole (S instead of O) and substitutes position 2 with a 4-(trifluoromethyl)phenyl group.

- Synthesis: Reacts 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate under heating in ethanol .

- The 4-(trifluoromethyl)phenyl group increases steric bulk and lipophilicity compared to the methyl group in the target compound.

- Applications : Used in medicinal chemistry for protease inhibition due to improved binding affinity from the phenyl group .

Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate

- Structure : Lacks the methyl group at position 2 of the oxazole ring.

- Synthesis: Prepared via cyclization of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate with urea in DMF at 120°C .

- Lower thermal stability compared to the methyl-substituted analogue .

- Applications: Intermediate for triarylpyridinone inhibitors targeting viral proteases .

Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate

Ethyl 2-ethyl-4-methyloxazole-5-carboxylate

- Structure : Replaces the CF₃ group with an ethyl group at position 4.

- Key Differences :

- Applications: Limited to niche synthetic applications due to inferior agrochemical activity.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Electronic Effects: The CF₃ group in the target compound stabilizes the oxazole ring via electron-withdrawing effects, enhancing resistance to hydrolysis compared to non-fluorinated analogues .

- Bioactivity : Thiazole derivatives (e.g., Ethyl-4-methyl-2-(4-CF₃-phenyl)thiazole-5-carboxylate) exhibit superior fungicidal activity due to sulfur’s role in hydrogen bonding .

- Reactivity : Chloro-substituted oxazoles (e.g., Ethyl 2-Cl-4-CF₃-oxazole-5-carboxylate) are preferred for Suzuki-Miyaura couplings but require careful handling due to instability .

Biological Activity

Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound contains an oxazole ring, a trifluoromethyl group, and an ethyl ester functional group. The presence of these functional groups contributes to its chemical reactivity and biological properties. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing methodologies such as microwave-assisted synthesis or traditional coupling reactions to form the oxazole scaffold .

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. Preliminary studies have suggested that this compound may interact with bacterial enzymes or cell membranes, leading to inhibition of growth in various microbial strains. Specific assays have shown that derivatives with similar structures can inhibit bacterial proliferation effectively .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Isoxazole derivatives, including those similar to this compound, have demonstrated the ability to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. In vitro studies have reported that certain isoxazole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular function.

- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle, particularly through HDAC inhibition.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of ethyl oxazole derivatives:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 32 µg/mL.

- Anticancer Activity Evaluation : In a study assessing the anticancer potential of isoxazole compounds, it was found that compounds with a trifluoromethyl group showed enhanced potency against breast cancer cell lines compared to their non-fluorinated counterparts. The most active compound exhibited an IC50 value of 0.56 µM against MDA-MB-231 cells .

Data Summary Table

| Compound | Biological Activity | IC50/MIC Values | Notes |

|---|---|---|---|

| This compound | Antimicrobial | MIC ~32 µg/mL | Effective against various bacterial strains |

| Isoxazole derivative A | Anticancer | IC50 = 0.56 µM | Potent against MDA-MB-231 breast cancer cells |

| Isoxazole derivative B | HDAC Inhibition | IC50 = 0.8 µM | Exhibits selective inhibition on HDAC isoforms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.